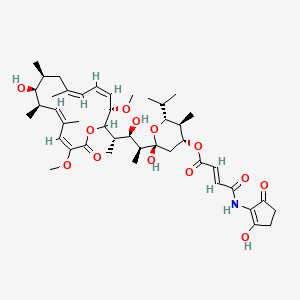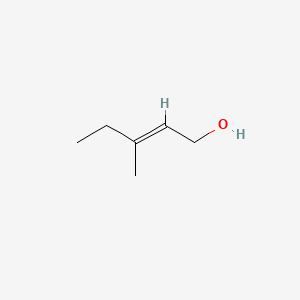
3-Methyl-2-penten-1-ol
Overview
Description
Synthesis Analysis
The synthesis of derivatives and structural analogs of 3-Methyl-2-penten-1-ol involves complex chemical reactions. For example, derivatives of 3-penten-2-ol have been synthesized through reactions of germanium tetrachloride with alcohol and ammonia, demonstrating the compound's versatile reactivity and potential for forming complexes with metals such as boron, aluminium, and titanium among others (Goel, Singh, & Mehrotra, 1979).
Molecular Structure Analysis
Research into the molecular structure of polymeric forms and derivatives of this compound reveals detailed insights into their conformation and crystallinity. For instance, isotactic poly((R,S)-3-methyl-1-pentene) displays a high degree of disorder due to the random enchainment of R and S monomeric units, influencing the helical chains' handedness and the conformation of lateral groups (Rosa et al., 2015).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that underscore its reactivity and utility in synthetic chemistry. The transformations of 3-methylpentane and 3-methylpentenes over platinum black catalyst highlight the reactivity of terminal olefinic double bonds, leading to products like benzene through dehydro-isomerization reactions (Paâl, Dobrovolszky, & Tétényi, 1976).
Physical Properties Analysis
The physical properties of this compound and its derivatives, including volatility, solubility, and crystal structure, have been characterized through various analytical methods. For example, the 3-penten-2-ol derivative of germanium was synthesized and characterized by its physical properties, providing insight into the compound's behavior in different environments (Goel, Singh, & Mehrotra, 1979).
Scientific Research Applications
Chemical Reactions and Ionization Studies
Research has explored the chemical reactions and ionization processes involving compounds like 3-Methyl-2-penten-1-ol. One study examined the rate constants and product ion distributions of reactions involving this compound, focusing on the reactions with H3O+, NO+, and O2+ ions. The study found that all reactions proceeded at a rate close to the collision rate and primarily involved the elimination of a water molecule after protonation (Schoon et al., 2007).
Microbiological Conversion and Synthesis
The compound's potential for microbiological conversion has been investigated. For example, (E)-2-methyl- and (E)-3-methyl-2,4-pentadien-1-ols were reduced to their respective methyl-4-penten-1-ols using baker's yeast as a regio- and stereoselective reagent. This process offers an efficient route to producing bifunctional and enantiomerically pure building blocks (Gramatica et al., 1988).
Polymerization and Structural Studies
This compound also finds applications in polymerization and structural studies. For instance, the structures of poly(4-methyl-1-pentene) samples prepared with different catalysts have been studied using nuclear magnetic resonance spectroscopy. Such studies help understand the isomerization and propagation reactions in polymer synthesis (Mizuno & Kawachi, 1992).
Stereochemical Probing in Reactions
The compound has been used as a stereochemical probe in various reactions. For example, the (Z)-3-Methyl-3-penten-2-ol variant has been used to assess the importance of 1,2 versus 1,3 allylic strain in hydroxy-directed reactions, providing insights into transition state geometries (Adam & Nestler, 1993).
Catalysis and Reaction Mechanisms
This compound is significant in studies of catalysis and reaction mechanisms. For instance, research has been conducted on the platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins using this compound, demonstrating its utility in forming cyclic ethers (Qian, Han, & Widenhoefer, 2004).
Biofuel Production
The compound's derivatives, like pentanol isomers, are considered for potential applications as biofuels. They are natural by-products of microbial fermentations, and through metabolic engineering, strains for their production have been developed. This research holds promise for efficient biofuel production (Cann & Liao, 2009).
Safety and Hazards
3-Methyl-2-penten-1-ol is flammable and should be kept away from open flames, hot surfaces, and sources of ignition . It is recommended to take precautionary measures against static discharge and change contaminated clothing . Skin contact should be avoided and protective gloves, clothing, eye protection, and face protection should be worn .
Mechanism of Action
Target of Action
It is known that this compound is commonly used as a fragrance ingredient
Biochemical Pathways
It’s worth noting that similar compounds have been shown to play roles in plant physiological processes . For instance, pentyl leaf volatiles (PLVs), which share structural similarity to 3-Methyl-2-penten-1-ol, have been shown to induce resistance to the anthracnose pathogen in maize . This suggests that this compound could potentially influence similar pathways, but more research is needed to confirm this.
properties
IUPAC Name |
(E)-3-methylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXSWGXWZXSGLC-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/CO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2747-48-0, 30801-95-7 | |
| Record name | 3-Methyl-2-penten-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-methylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reduction of (E)-3-Methyl-2-penten-1-ol by Clostridium kluyveri?
A1: The study demonstrated that Clostridium kluyveri can catalyze the stereospecific reduction of (E)-3-Methyl-2-penten-1-ol to (R)-3-Methyl-1-pentanol. [] This is significant because it highlights the ability of this bacterium to selectively produce a single stereoisomer, which is crucial in various fields like pharmaceuticals, where different enantiomers can exhibit distinct biological activities.
Q2: What are the optimal conditions for this biocatalytic reduction?
A2: While the study doesn't explicitly outline all optimal conditions, it reveals that the reduction proceeds most effectively with ethanol as the electron donor under a nitrogen atmosphere. [] This suggests that Clostridium kluyveri utilizes ethanol for reducing power more efficiently than utilizing hydrogen gas directly.
Q3: What are the potential applications of this stereoselective reduction?
A3: This biocatalytic process holds promise for the synthesis of chiral alcohols. [] Specifically, the production of enantiomerically pure (R)-3-Methyl-1-pentanol could be valuable in the development of pharmaceuticals, flavors, and fragrances where specific stereochemistry is often required.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






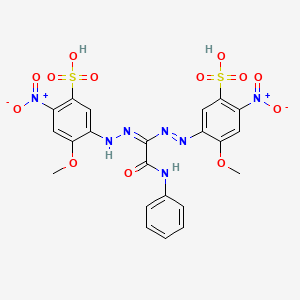
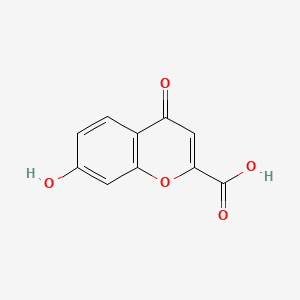
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237308.png)
![(1S,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1237310.png)


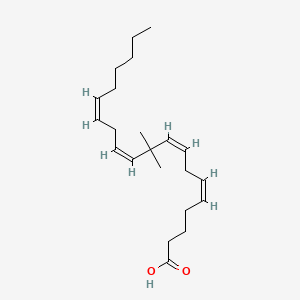
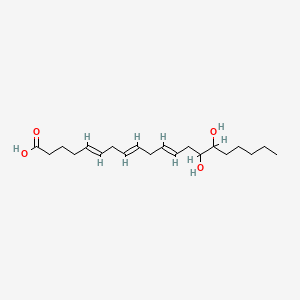
![(1S,3E,5S,6R,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B1237317.png)
